molecular formula C8H4F4O2 B2576009 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid CAS No. 1339922-71-2

2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B2576009
CAS No.: 1339922-71-2
M. Wt: 208.112
InChI Key: OWZYQCUAOWAGAR-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method is the electrophilic fluorination of 2,5-difluorophenylacetic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors equipped with advanced temperature and pressure control systems. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, or amides.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • 2,5-Difluorophenylacetic Acid: Similar structure but lacks the additional fluorine atoms on the acetic acid moiety.

  • 2,2-Difluorophenylacetic Acid: Similar structure but with a different position of fluorine atoms on the phenyl ring.

Uniqueness: 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of fluorine atoms on both the phenyl ring and the acetic acid moiety, which can significantly alter its chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZYQCUAOWAGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339922-71-2
Record name 2-(2,5-difluorophenyl)-2,2-difluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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